molecular formula C28H38ClFO5 B194693 Clocortolone Caproate CAS No. 4891-71-8

Clocortolone Caproate

Cat. No. B194693
CAS RN: 4891-71-8
M. Wt: 509 g/mol
InChI Key: MMTRTBFDFNRBQO-ANHDKODLSA-N
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Description

Clocortolone Caproate is a derivative of Clocortolone, a synthetic, topical corticosteroid . It is used to treat several kinds of dermatoses such as psoriasis and eczema . Clocortolone is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory and pruritic (itching) arising from steroid-responsive dermatoses of the scalp .


Synthesis Analysis

The synthesis of caproate, an important medium-chain fatty acid, can only be synthesized by limited bacterial species by using ethanol, lactate, or certain saccharides . Caproicibacterium lactatifermentans is a promising caproate producer due to its glucose and lactate utilization capabilities .


Molecular Structure Analysis

The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da . The structure of Clocortolone is available in the DrugBank database .


Chemical Reactions Analysis

Like other topical corticosteroids, clocortolone has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .


Physical And Chemical Properties Analysis

The molecular formula of Clocortolone Caproate is C28H38ClFO5 . The average mass is 509.050 Da and the monoisotopic mass is 508.239166 Da .

Scientific Research Applications

  • Efficacy and Safety in Treating Corticosteroid-Responsive Skin Disorders : Clocortolone pivalate 0.1% cream is effective in treating atopic dermatitis and eczemas, demonstrating an early onset of action and a good safety profile. It achieves higher concentrations in inflamed skin with little systemic absorption and no adrenal suppression (Singh & Mann, 2012).

  • Identification and Characterization of Impurities : Studies have identified and characterized impurities in clocortolone pivalate, essential for quality control and ensuring the safety of the medication (Xu et al., 2012).

  • Treatment of Inflammatory Facial Dermatoses : Clocortolone pivalate 0.1% cream is effective in treating inflammatory dermatoses on the face, including seborrheic dermatitis, contact dermatitis, and atopic dermatitis, with a favorable safety profile (Kircik & Del Rosso, 2012).

  • Unique Molecular Structure and Pharmacokinetics : The unique structure of clocortolone pivalate offers high lipid solubility, aiding in penetration through the stratum corneum and increasing epidermal concentrations without heightened adverse effects. Its structural characteristics have been thoroughly investigated through solid state NMR measurement (Dey et al., 2020).

  • Concomitant Therapy with Tacrolimus Ointment : The combination of clocortolone pivalate cream and tacrolimus ointment has been shown to be superior in treating atopic dermatitis compared to each drug alone, suggesting benefits in concomitant therapy (Torok et al., 2003).

  • Pharmacologic Properties in Managing Eczematous and Inflammatory Dermatoses : The emollient formulation of clocortolone pivalate 0.1% cream, with its physiochemical properties, is effective and well-tolerated in treating common eczematous and inflammatory skin disorders (Del Rosso & Kircik, 2013).

  • Adherence in Pediatric Populations : A study on adherence to clocortolone pivalate cream in treating atopic dermatitis in a pediatric population showed significant differences between self-reported and actual adherence, highlighting the importance of considering adherence in treatment effectiveness (Conde et al., 2008).

Safety And Hazards

Clocortolone is a corticosteroid used to treat inflammatory and pruritic dermatoses of the scalp . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .

Future Directions

Clocortolone is a steroid that helps reduce inflammation in the body . It is used to treat inflammation and itching caused by psoriasis, eczema, or skin conditions that respond to steroid medication . Future research may focus on the development of new formulations or delivery methods to improve the efficacy and safety of clocortolone.

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTRTBFDFNRBQO-ANHDKODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964141
Record name 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clocortolone Caproate

CAS RN

4891-71-8
Record name (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4891-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocortolone caproate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocortolone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14653
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOCORTOLONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Amin, PW Schneider - Analyst, 1978 - pubs.rsc.org
… For preparation €3: 2.80 mg of compound 2 and 5.80 mg of clocortolone caproate (compound 4) as internal standard were weighed to 0.01 mg and dissolved in 50 ml of methanol. For …
Number of citations: 8 pubs.rsc.org
M Kuhnert-Brandstätter, P Gasser, PD Lark… - Microchemical …, 1972 - Elsevier
Some years ago we published in this journal thermomicroscopic data for a series of steroid hormones, so that they could be ident Page 1 MICROCHEMICAL JOURNAL 17, 719-738 (…
Number of citations: 13 www.sciencedirect.com
M Amin, PW Schneider - Analyst, 1978 - pubs.rsc.org
… For preparations B and C, approximately 5 mg of clocortolone caproate were added to 1 ml of B or C and the volume was adjusted to 10 ml with methanol. A 2-pl volume (containing 0.2 …
Number of citations: 11 pubs.rsc.org
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com

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